1-(4-Aminophenyl)-1H-pyrrole-2-carbonitrile
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Overview
Description
1-(4-Aminophenyl)-1H-pyrrole-2-carbonitrile is an organic compound that features a pyrrole ring substituted with an aminophenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)-1H-pyrrole-2-carbonitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the aminophenyl group reacts with a halogenated pyrrole.
Addition of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction, where a halogenated pyrrole reacts with a cyanide source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminophenyl)-1H-pyrrole-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Amino derivatives of the pyrrole ring.
Substitution: Halogenated or nitrated derivatives of the aminophenyl group.
Scientific Research Applications
1-(4-Aminophenyl)-1H-pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-1H-pyrrole-2-carbonitrile depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways.
Material Science: In materials science, the compound’s electronic properties can be exploited to develop new materials with specific functionalities, such as conductivity or photoreactivity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminophenyl)-1H-pyrrole-2,5-dione: Similar structure but with a dione group instead of a nitrile group.
1-(2-Aminophenyl)pyrrole: Similar structure but with the amino group in a different position.
1,3,5-Tris(4-aminophenyl)benzene: Contains multiple aminophenyl groups attached to a benzene ring.
Uniqueness
1-(4-Aminophenyl)-1H-pyrrole-2-carbonitrile is unique due to the presence of both an aminophenyl group and a nitrile group on the pyrrole ring
Properties
Molecular Formula |
C11H9N3 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-(4-aminophenyl)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C11H9N3/c12-8-11-2-1-7-14(11)10-5-3-9(13)4-6-10/h1-7H,13H2 |
InChI Key |
VFPFHIKKENXCBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C#N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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